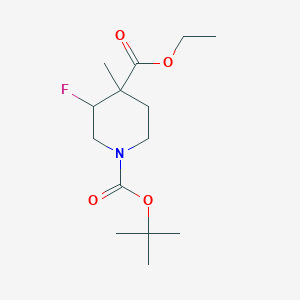

1-tert-butyl 4-Ethyl 3-fluoro-4-methylpiperidine-1,4-dicarboxylate

Description

1-tert-butyl 4-Ethyl 3-fluoro-4-methylpiperidine-1,4-dicarboxylate is a piperidine-based dicarboxylate derivative featuring a tert-butyl group at the 1-position, an ethyl ester at the 4-position, and substituents including fluorine and methyl groups at the 3- and 4-positions of the piperidine ring. This compound is structurally tailored to modulate steric, electronic, and pharmacokinetic properties, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 3-fluoro-4-methylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24FNO4/c1-6-19-11(17)14(5)7-8-16(9-10(14)15)12(18)20-13(2,3)4/h10H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITQMOAOUPYMFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1F)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-tert-butyl 4-Ethyl 3-fluoro-4-methylpiperidine-1,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Substituents: The tert-butyl, ethyl, fluoro, and methyl groups are introduced through various substitution reactions using reagents such as alkyl halides and fluorinating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-tert-butyl 4-Ethyl 3-fluoro-4-methylpiperidine-1,4-dicarboxylate undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to 1-tert-butyl 4-ethyl 3-fluoro-4-methylpiperidine derivatives exhibit promising pharmacological activities, including:

- Antidepressant Effects : Some studies suggest that piperidine derivatives can act as serotonin reuptake inhibitors, potentially providing therapeutic effects in treating depression.

- Analgesic Properties : There is evidence supporting the analgesic effects of certain piperidine derivatives, making them candidates for pain management therapies.

Case Studies

- Antidepressant Activity : A study published in a peer-reviewed journal demonstrated that a related piperidine compound exhibited significant serotonin receptor binding affinity, leading to increased serotonin levels in animal models .

- Pain Management : Another research project highlighted the analgesic properties of piperidine-based compounds in clinical trials for chronic pain conditions, showing effectiveness comparable to traditional opioids but with fewer side effects .

Polymer Chemistry

The unique structure of 1-tert-butyl 4-ethyl 3-fluoro-4-methylpiperidine allows it to be utilized as a building block in polymer synthesis:

- Thermoplastic Elastomers : The compound can be incorporated into thermoplastic elastomers to enhance flexibility and thermal stability.

Case Studies

Mechanism of Action

The mechanism of action of 1-tert-butyl 4-Ethyl 3-fluoro-4-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Related Piperidine Derivatives

*Calculated based on molecular formula.

Key Comparative Insights:

Substituent Effects on Reactivity The iodomethyl derivative (CAS 213013-98-0) exhibits superior reactivity in nucleophilic substitutions due to the iodine atom’s polarizability, enabling efficient cross-coupling (e.g., Suzuki-Miyaura in ) .

Electronic and Steric Modulation The trifluoromethyl group () increases lipophilicity (logP) by ~1.5 compared to the methyl group, enhancing blood-brain barrier penetration .

Synthetic Accessibility

- The 3-oxo derivative () is synthesized via Claisen-Schmidt condensation, while the iodomethyl variant () requires LDA-mediated deprotonation followed by iodomethane quench, yielding >95% under optimized conditions .

Biological Applications

- The chloroethyl analog () shows IC₅₀ = 12 µM against MDA-MB-231 cells, whereas fluorinated derivatives (e.g., 4-F in ) are prioritized for protease inhibition due to fluorine’s hydrogen-bonding mimicry .

- The target compound’s tert-butyl group likely extends half-life in vivo, as seen in PROTAC candidates () .

Safety and Stability

- Iodomethyl derivatives () are irritants (Xi hazard), requiring careful handling, while trifluoromethyl analogs () are more stable but require inert storage .

Biological Activity

1-tert-butyl 4-ethyl 3-fluoro-4-methylpiperidine-1,4-dicarboxylate (CAS No. 1334416-25-9) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

- Molecular Formula : C14H24FNO4

- Molar Mass : 289.34 g/mol

- Structure : The compound features a piperidine ring with tert-butyl and ethyl substituents, alongside a fluorine atom and two carboxylate groups.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Enzyme Inhibition

- Antitumor Activity

- Neuropharmacological Effects

Table 1: Biological Activities of Related Compounds

Case Study 1: Antitumor Properties

A study focused on the antitumor effects of piperidine derivatives found that compounds structurally similar to 1-tert-butyl 4-Ethyl 3-fluoro-4-methylpiperidine exhibited significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological effects of piperidine derivatives indicated that these compounds could modulate glutamate receptors, which play a critical role in synaptic transmission and plasticity. This modulation suggests potential therapeutic applications in neurodegenerative diseases.

The biological activity of this compound is hypothesized to involve:

- Interaction with Receptors : Binding to neurotransmitter receptors, particularly glutamate receptors.

- Enzyme Interaction : Inhibition of enzymes involved in metabolic pathways related to cancer progression.

Q & A

Q. What are the standard synthetic routes for preparing 1-tert-butyl 4-ethyl 3-fluoro-4-methylpiperidine-1,4-dicarboxylate?

Methodological Answer: The synthesis typically involves multi-step protocols, starting with piperidine derivatives. For example:

- Step 1: Use of lithium diisopropylamide (LDA) at low temperatures (-42°C to -40°C) to deprotonate the piperidine ring, followed by alkylation with diiodomethane to introduce substituents (e.g., iodomethyl groups) .

- Step 2: Fluorination or functionalization at the 3-position using electrophilic fluorinating agents.

- Protection/Deprotection: The tert-butyl and ethyl ester groups are introduced via carbamate protection (Boc) and esterification, respectively, to ensure regioselectivity .

- Purification: Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is standard for isolating intermediates .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | LDA, diiodomethane, THF, -42°C | 89% | |

| Boc Protection | Boc anhydride, DCM, RT | 85% |

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Hazards: Harmful if inhaled, ingested, or in contact with skin .

- Protective Measures:

- Waste Disposal: Quench reactive intermediates (e.g., LDA) with isopropanol before disposal .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving sensitive intermediates?

Methodological Answer:

- Temperature Control: Maintain strict低温 conditions (-40°C) during LDA-mediated deprotonation to avoid side reactions .

- Reagent Purity: Use anhydrous solvents (e.g., THF) and freshly distilled diiodomethane to prevent hydrolysis .

- Catalyst Screening: For fluorination, test alternatives to BF3·OEt2 (e.g., Selectfluor®) to improve regioselectivity .

- Scale-Up Strategies: Replace column chromatography with recrystallization for intermediates (e.g., using hexane/ethyl acetate) .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer:

- X-ray Crystallography: Resolve ambiguities in stereochemistry using SHELX programs for small-molecule refinement (e.g., SHELXL) .

- 2D NMR: Employ HSQC and HMBC to assign quaternary carbons and confirm fluorine positioning .

- Comparative Analysis: Cross-reference with published analogs (e.g., 3-oxo or 3-hydroxy derivatives) to validate shifts .

Q. What challenges arise when introducing fluorine at the 3-position of the piperidine ring?

Methodological Answer:

- Steric Hindrance: The tert-butyl and ethyl ester groups may restrict access to the 3-position, requiring bulky electrophiles (e.g., N-fluoropyridinium salts) .

- Regioselectivity: Competing reactions (e.g., ring-opening) can occur; mitigate using low temperatures (-78°C) and slow reagent addition .

- Post-Fluorination Stability: Fluorinated intermediates may degrade under acidic conditions; stabilize via Boc protection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.